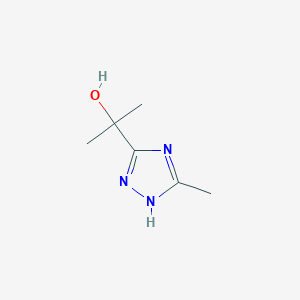
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, this compound has been studied as a potential drug target or drug delivery vehicle. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of compounds, including pyrazoles and pyrazolines. In catalysis, this compound has been used as a catalyst for the synthesis of a variety of compounds, including heterocycles and polymers.
Wirkmechanismus
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid has a unique mechanism of action that is dependent on its structure. The pyrazole ring of this compound has a high affinity for nucleophilic sites, such as the active sites of enzymes. The carboxyl group of this compound can also form hydrogen bonds with proteins, which can modify their activity. Furthermore, the ethyl group of this compound can interact with hydrophobic sites on proteins, which can modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and thromboxane synthase. This compound has also been shown to act as an anti-inflammatory agent, and has been shown to possess antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a versatile molecule that is widely used in a variety of scientific applications. This compound is relatively easy to synthesize, and can be used as a starting material for the synthesis of a variety of compounds. Furthermore, this compound has a unique mechanism of action that can be exploited for a variety of scientific applications. However, this compound is not as stable as other carboxylic acids, and can be easily hydrolyzed in the presence of water.
Zukünftige Richtungen
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid has a wide range of potential applications in medicinal chemistry, organic synthesis, and catalysis. In the future, this compound could be used as a drug target or drug delivery vehicle, due to its unique properties. Furthermore, this compound could be used as a catalyst for the synthesis of a variety of compounds, such as heterocycles and polymers. Additionally, this compound could be used to study the mechanism of action of various enzymes and proteins, and to develop novel therapeutic agents. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, and to develop novel drugs and drug delivery systems.
Synthesemethoden
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is synthesized by a two-step process that involves the reaction of ethyl pyrazole-3-carboxylate with ethyl chloroformate in an acid-catalyzed condensation reaction. The first step involves the reaction of ethyl pyrazole-3-carboxylate with ethyl chloroformate to form a pyrazole-3-carboxylic acid ester. The second step involves the hydrolysis of the ester to form this compound. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and is typically carried out under mild conditions.
Eigenschaften
IUPAC Name |
1-(2-carboxyethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)2-4-9-3-1-5(8-9)7(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCSYLRPOGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)



![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

